

8-Iodoquinoline-5-carboxylic acid synthesis protocol

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Compound of Interest

Compound Name: 8-Iodoquinoline-5-carboxylic acid

Cat. No.: B11837718

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An Application Note and Protocol for the Synthesis of **8-Iodoquinoline-5-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Iodoquinoline-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis is not widely reported, necessitating a robust and reproducible protocol. This document outlines a detailed three-step synthesis of **8-Iodoquinoline-5-carboxylic acid**, commencing from the readily available quinoline-5-carboxylic acid. The synthetic strategy involves nitration at the 8-position, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to introduce the iodo group.

Overall Reaction Scheme



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Figure 1. Proposed synthetic workflow for **8-Iodoquinoline-5-carboxylic acid**.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

Step	Reaction	Starting Material	Key Reagents	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Nitration	Quinoline-5-carboxylic acid	Conc. H ₂ SO ₄ , Conc. HNO ₃	-	0 - 25	2	~70-80
2	Reduction	8-Nitroquinoline-5-carboxylic acid	Sn powder, Conc. HCl	Ethanol/ Water	70	4	~80-90
3	Sandmeyer	8-Aminoquinoline-5-carboxylic acid	NaNO ₂ , H ₂ SO ₄ , KI	Water	0 - 50	3	~60-70

Yields are estimated based on analogous reactions and may vary.

Experimental Protocols

Materials and Equipment:

- Quinoline-5-carboxylic acid
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- Tin (Sn) powder
- Concentrated hydrochloric acid (37%)

- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- Sodium hydroxide (NaOH)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Ethanol
- Diethyl ether
- Round-bottom flasks
- Magnetic stirrer with heating plate
- Ice bath
- Reflux condenser
- Buchner funnel and flask
- Standard laboratory glassware

Step 1: Synthesis of 8-Nitroquinoline-5-carboxylic acid

This procedure is based on the known nitration of quinoline in strongly acidic conditions, which favors substitution at the 5 and 8 positions.[1][2] The presence of the deactivating carboxylic acid group at position 5 is expected to direct nitration to the 8-position.



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Figure 2. Workflow for the nitration of Quinoline-5-carboxylic acid.

- In a 250 mL round-bottom flask, carefully add concentrated sulfuric acid (60 mL).

- Cool the flask in an ice bath to 0 °C.
- Slowly add quinoline-5-carboxylic acid (10 g, 57.8 mmol) to the sulfuric acid with continuous stirring.
- Once the quinoline-5-carboxylic acid is completely dissolved, slowly add a pre-cooled mixture of concentrated sulfuric acid (20 mL) and concentrated nitric acid (6 mL) dropwise, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
- Pour the reaction mixture slowly onto 400 g of crushed ice with vigorous stirring.
- A yellow precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
- Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.
- Dry the collected solid in a desiccator under vacuum to obtain 8-nitroquinoline-5-carboxylic acid.

Step 2: Synthesis of 8-Aminoquinoline-5-carboxylic acid

This step involves the reduction of the nitro group to an amine using tin and hydrochloric acid, a classic method for this transformation.[1]



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Figure 3. Workflow for the reduction of 8-Nitroquinoline-5-carboxylic acid.

- In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 8-nitroquinoline-5-carboxylic acid (10 g, 45.8 mmol) and tin powder (27 g, 227 mmol) in 150 mL of ethanol.

- With vigorous stirring, slowly add concentrated hydrochloric acid (100 mL) in portions. The reaction is exothermic.
- After the initial reaction subsides, heat the mixture to reflux for 4 hours.
- Cool the reaction mixture to room temperature.
- Carefully neutralize the mixture by slowly adding a 40% aqueous solution of sodium hydroxide until the pH is between 7 and 8. A large amount of tin salts will precipitate.
- Filter the mixture through a pad of celite to remove the tin salts and wash the filter cake with hot ethanol.
- Combine the filtrate and washings. If the product precipitates, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
- Wash the product with cold water and then a small amount of cold ethanol.
- Dry the solid to yield 8-aminoquinoline-5-carboxylic acid.

Step 3: Synthesis of **8-Iodoquinoline-5-carboxylic acid** via Sandmeyer Reaction

The final step is a Sandmeyer reaction, where the 8-amino group is converted to a diazonium salt and subsequently displaced by iodide.[3][4]



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Figure 4. Workflow for the Sandmeyer reaction.

- In a 500 mL beaker, dissolve 8-aminoquinoline-5-carboxylic acid (8 g, 42.5 mmol) in a mixture of water (100 mL) and concentrated sulfuric acid (10 mL).
- Cool the solution to 0-5 °C in an ice-salt bath.
- In a separate beaker, dissolve sodium nitrite (3.2 g, 46.4 mmol) in 20 mL of cold water.

- Add the sodium nitrite solution dropwise to the stirred solution of the amino acid, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
- In a larger beaker (1 L), dissolve potassium iodide (14 g, 84.3 mmol) in 100 mL of water.
- Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
- After the addition is complete, allow the mixture to stand at room temperature for 1 hour, then gently warm it to 50 °C on a water bath until the evolution of nitrogen ceases.
- Cool the mixture to room temperature. A dark-colored solid should precipitate.
- If the solution is dark due to excess iodine, add a small amount of saturated sodium thiosulfate solution dropwise until the color disappears.
- Collect the crude product by vacuum filtration.
- Wash the solid with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **8-iodoquinoline-5-carboxylic acid**.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
- Concentrated acids (sulfuric, nitric, hydrochloric) are highly corrosive and should be handled with extreme care.
- The diazotization reaction involves the formation of potentially unstable diazonium salts. The temperature should be strictly controlled and kept below 5 °C. Diazonium salts should not be isolated in a dry state.
- Handle all organic solvents in a well-ventilated area, away from ignition sources.

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References

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